4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide
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Overview
Description
The compound “4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a methyl group, an imidazo[1,2-a]pyrimidin-2-yl group, a phenyl group, a nitro group, and a benzenesulfonamide group .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is a core structure in the given compound, has been well studied in the past decade. The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. These reactions are important due to the bioactive nature of these compounds .Physical and Chemical Properties Analysis
The molecular weight of the compound is 420.5 g/mol . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Rhodium-Catalyzed Bis-cyanation : An efficient method for bis-cyanation of arylimidazo[1,2-α]pyridines via N-directed ortho double C-H activation has been developed. This showcases the compound's utility in synthesizing cyanated derivatives, highlighting its broad functional group tolerance and high yield potential in chemical syntheses (Xinju Zhu et al., 2017).
Synthesis of N-Methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine : A simple, efficient, and eco-friendly method for synthesizing N-methyl-3-nitro-aryl-benzo[4,5]imidazo[1,2-a]pyrimidin-2-amine derivatives has been developed. This approach emphasizes the use of inexpensive catalysts, shorter reaction times, and a wide range of functional group tolerance, demonstrating the versatility of similar compounds in organic synthesis (A. M. Jadhav et al., 2018).
Biological Activities and Applications
Carbonic Anhydrase Inhibitors : Unprotected primary sulfonamide groups facilitate ring-forming cascades en route to creating polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. This indicates the compound's potential as a scaffold for developing enzyme inhibitors with therapeutic relevance (A. Sapegin et al., 2018).
Antitumor Activity : Studies have synthesized and evaluated novel sulfonamide derivatives, starting from specific sulfonamide precursors, to investigate their in vitro anticancer activity. This research outlines the promising direction of using similar compounds in the development of anticancer agents, highlighting the importance of sulfonamide derivatives in medicinal chemistry (M. Ghorab et al., 2015).
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. Future research may focus on developing new synthetic protocols for the construction of imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine moiety, which is present in this compound, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction, respectively.
Mode of Action
Based on its structural similarity to other imidazo[1,2-a]pyridines, it may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
If it acts as a GABA A receptor modulator, it could influence neuronal signaling pathways .
Result of Action
Based on its potential targets, it could induce cell cycle arrest (if it inhibits cdks), modulate neuronal signaling (if it modulates gaba a receptors), or affect muscle contraction (if it blocks calcium channels) .
Properties
IUPAC Name |
4-methyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S/c1-13-3-8-17(11-19(13)25(26)27)30(28,29)23-16-6-4-15(5-7-16)18-12-24-10-9-14(2)21-20(24)22-18/h3-12,23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSNDNJBPRNLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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